1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
Description
1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (C₁₉H₁₆F₃N₂S) is a substituted imidazole derivative characterized by:
- Position 1: A methyl group, reducing steric hindrance and enhancing metabolic stability compared to bulkier substituents.
- Position 5: A phenyl ring, providing aromatic stacking capabilities. The trifluoromethyl (CF₃) group enhances electron-withdrawing effects, influencing reactivity and bioavailability.
Properties
IUPAC Name |
1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJRZOZKLTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These steps are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Scientific Research Applications
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃): The target compound’s CF₃ group () enhances lipophilicity (logP ~3.5 estimated) compared to OCF₃ in ’s compound, which may improve membrane permeability .
Sulfanyl (-S-) vs. Oxygen/Nitrogen Linkers :
- The sulfanyl group in the target compound and ’s derivative offers weaker hydrogen-bonding capacity than oxygen or nitrogen, possibly favoring hydrophobic interactions in biological targets .
Biological Activity
1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C19H16F3N3S
- Molecular Weight : 373.41 g/mol
The presence of the trifluoromethyl group is significant for its biological activity, as it often enhances the lipophilicity and metabolic stability of compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing imidazole structures have shown effectiveness against various cancer cell lines.
Case Study:
A study evaluated several imidazole derivatives, and one notable finding was that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, suggesting that these compounds could serve as potential chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole | MDA-MB-231 | 10.0 | Apoptosis induction |
| Similar Imidazole Derivative | HepG2 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial properties. A preliminary study indicated that analogues of imidazoles could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethyl was essential for enhancing antibacterial activity .
Research Findings:
The structure-activity relationship (SAR) analysis revealed that compounds with two aryl rings and specific functional groups showed improved antibacterial efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| 1-Methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole | MRSA | 8 µg/mL | Moderate |
| Related Compound | E. coli | 4 µg/mL | Strong |
The biological activity of 1-methyl-5-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is attributed to its ability to interact with specific cellular targets, leading to disruption of critical cellular processes such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
